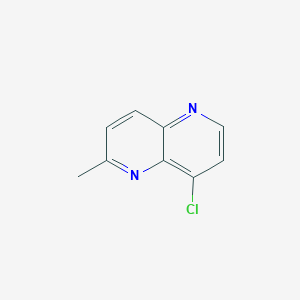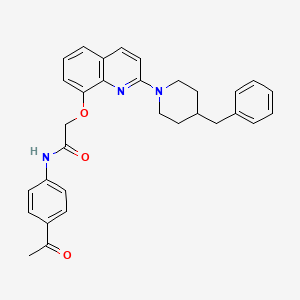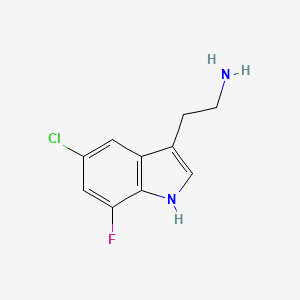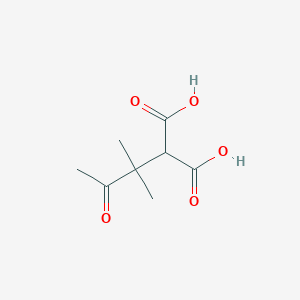
Succinimidyl butanoic acid
Vue d'ensemble
Description
Succinimidyl butanoic acid derivatives, such as 4-(succinimido)-1-butane sulfonic acid, have been identified as efficient and reusable Brønsted acid catalysts for the synthesis of various organic compounds. These catalysts are prepared by a simple and safe method involving the mixing of succinimide and 1,4-butanesultone. The resulting catalysts have been used to synthesize pyrano[4,3-b]pyran derivatives and 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s under solvent-free conditions, demonstrating high yields, clean reactions, simple methodologies, and short reaction times. Moreover, these catalysts can be recycled without significant loss of activity, highlighting their sustainability and potential for use in green chemistry .
Synthesis Analysis
The synthesis of 4-(succinimido)-1-butane sulfonic acid is achieved by combining succinimide with 1,4-butanesultone. This process is noted for its simplicity and safety compared to the preparation of succinimide sulfonic acid. The resulting catalyst has been successfully applied in the synthesis of pyrano[4,3-b]pyran derivatives and other organic molecules, using both thermal and ultrasonic irradiation to facilitate the reactions. The ability to recycle the catalyst without loss of activity is a significant advantage, reducing waste and costs associated with the synthesis process .
Molecular Structure Analysis
The molecular structure of succinimidyl butanoic acid derivatives, such as 1-pyrenebutanoic acid succinimidyl ester (PASE), has been studied using density functional theory. Two locally stable structures of PASE adsorbed on graphene were identified: a straight structure with the butanoic acid succinimidyl ester (BSE) part lying down and a bent structure with the BSE part directed away from the graphene. The adsorption mechanism was elucidated by estimating the contributions of the pyrene (Py) and BSE parts to the adsorption process, with the Py part playing a more significant role. The mobility of the BSE part at room temperature was confirmed by the activation energy barrier between the straight and bent structures .
Chemical Reactions Analysis
The chemical reactions facilitated by 4-(succinimido)-1-butane sulfonic acid as a Brønsted acid catalyst are characterized by high efficiency and the ability to proceed under solvent-free conditions. This catalyst has been used to synthesize pyrano[4,3-b]pyran derivatives and 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s, with the reactions benefiting from high yields and clean profiles. The use of solvent-free conditions not only simplifies the methodology but also aligns with the principles of green chemistry by minimizing the use of hazardous solvents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(succinimido)-1-butane sulfonic acid make it an attractive catalyst for organic synthesis. Its ability to be recycled without significant loss of activity suggests stability under the reaction conditions. The catalyst's performance under both thermal and ultrasonic irradiation indicates versatility in its application. The studies have not detailed the specific physical properties such as melting point, boiling point, or solubility; however, the emphasis on high yield and clean reaction profiles suggests that the catalyst's properties are conducive to efficient organic synthesis .
Applications De Recherche Scientifique
Biotechnological Production
Succinic acid, also known as butanoic acid, is significantly applied in various industries, including food, pharmaceuticals, agriculture, and as a precursor for numerous chemical compounds. Its biotechnological production, especially from glycerol (a by-product of biodiesel), is an economically advantageous and environmentally friendly alternative to chemical processes. Actinobacillus succinogenes, a bacterium, has shown potential for effective succinic acid production using various substrates, including glycerol, which can help manage the surplus glycerol from biodiesel industries and reduce environmental pollution (Barros, Freitas, & Padilha, 2013).
Stability Analysis in Material Science
In material science, the stability of 1-pyrenebutanoic acid succinimidyl ester (PASE) adsorbed on graphene was investigated through density functional theory. This study provided insights into the adsorption mechanism of PASE on graphene, crucial for understanding and designing new materials and coatings. The study emphasized the role of the external environment, including the presence of amino acids and hydration effects, in stabilizing different structures of PASE on graphene surfaces (Oishi et al., 2022).
Applications in Protein Labeling and PET Imaging
In medical imaging, particularly positron emission tomography (PET), succinimidyl esters like N-Succinimidyl 3-(di-tert-butyl[(18)F]fluorosilyl)benzoate ([(18)F]SiFB) are used. [(18)F]SiFB is synthesized through an 18F-(19)F isotopic exchange, presenting a novel method for one-step labeling of proteins. This method avoids the decomposition of the active ester moiety and allows for efficient production of high-activity compounds used in PET imaging (Kostikov et al., 2012).
Chemical Synthesis and Catalysis
Succinimidyl butanoic acid derivatives have been used as catalysts in chemical synthesis. For instance, 4-(Succinimido)-1-butane sulfonic acid, a derivative, proved efficient as a Brönsted acid catalyst for synthesizing pyrano[4,3-b]pyran derivatives. This catalyst, prepared by combining succinimide and 1,4-butanesultone, offers advantages such as high yield, clean reaction, and simple methodology in solvent-free conditions (Khaligh, 2015).
Surface Chemistry and Activation Studies
In surface chemistry, succinimidyl ester-terminated chains are investigated for their potential in creating functional surfaces. A study using infrared spectroscopy explored the transformation of carboxyl-terminated alkyl chains into succinimidyl ester-terminated chains, providing a semiquantitative assessment of the activation yield. This research contributes to understanding and optimizing conditions for producing such modified surfaces (Sam et al., 2010).
Safety And Hazards
The safety data sheet for butyric acid, a related compound, indicates that it is a flammable liquid, harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It is advised to avoid release to the environment, wear protective gloves/protective clothing/eye protection/face protection, and store in a well-ventilated place .
Orientations Futures
The development of novel organic synthesis can solve the problems of traditional linker technology . The modification of native amino acids on peptides or proteins and their applicability to ADC linker is a current area of research . The effect of the external environment around PASE is of importance when the standing-up process of the BSE part from the graphene surface is considered .
Propriétés
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-2-5(8(12)13)9-6(10)3-4-7(9)11/h5H,2-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNGLXCKYXBSRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dioxopyrrolidin-1-yl)butanoic acid | |
CAS RN |
1218151-30-4 | |
| Record name | 2-(2,5-dioxopyrrolidin-1-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-1-[(4-methoxyphenyl)methyl]-3-propan-2-ylpyrazolo[3,4-b]pyridine](/img/structure/B3019833.png)

![N-(3-chlorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3019837.png)


![2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B3019841.png)
![tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/no-structure.png)
![N-(4-methylphenyl)-8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B3019845.png)
![4-[ethyl(phenyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B3019846.png)
![(Z)-8-(furan-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3019850.png)


